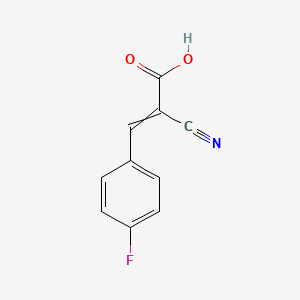

2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid

Description

Contextual Background of Cyanoalkenoic Acid Derivatives in Organic Chemistry

Cyanoalkenoic acid derivatives, a class of compounds characterized by a carboxylic acid and a nitrile group attached to an alkene backbone, are pivotal intermediates in organic synthesis. Their synthesis is often achieved through the Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as cyanoacetic acid. scielo.brresearchgate.net

These derivatives serve as versatile building blocks for creating more complex molecules, including various heterocyclic compounds. scielo.br The presence of multiple reactive centers—the alkene, the nitrile, and the carboxylic acid—allows for a wide range of chemical transformations. This reactivity makes them valuable precursors in the synthesis of materials with potential applications in medicinal chemistry and materials science. For instance, related structures like 2-cyanoacrylamides have been investigated for their potential chemotherapeutic activities. mdpi.com

Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The incorporation of fluorine into aromatic systems is a widely used strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. researchgate.net Fluorine, being the most electronegative element, imparts profound changes to the physical, chemical, and biological properties of a molecule. nih.gov

Key effects of aromatic fluorination include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can significantly alter the acidity and basicity of nearby functional groups and influence the reactivity of the aromatic ring. researchgate.netnih.gov

Enhanced Metabolic Stability: Fluorine atoms can be strategically placed to block sites of metabolic oxidation (e.g., aromatic hydroxylation) by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate. nih.gov

Improved Pharmacokinetic Properties: Fluorine substitution can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved cell membrane permeability and better drug-receptor binding interactions. nih.gov

Conformational Control: The small size and unique electronic properties of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets.

These attributes have led to the inclusion of fluorinated aromatic compounds in a wide array of commercial products, including drugs, herbicides, and liquid crystals. researchgate.net

Overview of Research Directions for 2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid

Research on 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid primarily focuses on its synthesis, characterization, and utility as a chemical intermediate. Given its structure, the compound is a logical target for synthetic methodologies like the Knoevenagel condensation, reacting 4-fluorobenzaldehyde (B137897) with a cyanoacetic acid derivative. smolecule.com Investigations into analogous compounds suggest that research would likely explore its potential biological activities, such as antioxidant, anti-inflammatory, or anticancer properties, which are often associated with this class of molecules. smolecule.com

The compound serves as a precursor for the synthesis of more elaborate molecules. The cyano and carboxylic acid groups can be transformed into various other functionalities or can participate in cyclization reactions to form heterocyclic systems, which are of great interest in medicinal chemistry.

Scope and Objectives of Academic Investigations into the Compound

Academic studies involving 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid are typically defined by several core objectives:

Synthetic Method Development: A primary goal is to establish efficient and high-yielding synthetic routes to the compound and its derivatives. This involves optimizing reaction conditions for procedures like the Knoevenagel condensation. scielo.br

Structural and Physicochemical Characterization: A thorough analysis of the compound's molecular structure and properties is essential. This is accomplished using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its identity and purity. researchgate.net In some cases, single-crystal X-ray diffraction is used for definitive structural elucidation. mdpi.com

Exploration of Chemical Reactivity: A key objective is to investigate the reactivity of the compound's functional groups. This includes its use as a building block in the synthesis of novel compounds, particularly those with potential biological relevance, such as nitrogen-containing heterocycles. mdpi.comresearchgate.net

Evaluation of Potential Applications: Based on the known bioactivities of related cyanoalkenoic acids and fluorinated aromatics, a further objective is to screen 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid and its derivatives for potential pharmacological or material science applications. nih.govsmolecule.com

Data Tables

Table 1: Physicochemical Properties of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid

| Property | Value |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| CAS Number | 118409-66-8 |

| Canonical SMILES | C1=CC(=CC=C1C=C(C#N)C(=O)O)F |

| InChIKey | OBZAFMILNGLRAL-UHFFFAOYSA-N |

Data sourced from PubChem CID 367936 and other chemical suppliers. uni.lukemix.com.au

Structure

3D Structure

Propriétés

Numéro CAS |

118409-66-8 |

|---|---|

Formule moléculaire |

C10H6FNO2 |

Poids moléculaire |

191.16 g/mol |

Nom IUPAC |

(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+ |

Clé InChI |

OBZAFMILNGLRAL-VMPITWQZSA-N |

SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)F |

SMILES isomérique |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)F |

SMILES canonique |

C1=CC(=CC=C1C=C(C#N)C(=O)O)F |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid

The most prominent and well-documented method for synthesizing 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is the Knoevenagel condensation. This reaction provides a direct and efficient pathway for forming the characteristic α,β-unsaturated system of the target molecule.

Knoevenagel Condensation Approaches utilizing 4-Fluorobenzaldehyde (B137897) and Cyanoacetic Acid

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (in this case, cyanoacetic acid) to a carbonyl group (4-fluorobenzaldehyde), which is followed by a dehydration reaction. wikipedia.org The presence of both a cyano (-CN) and a carboxylic acid (-COOH) group makes the methylene protons of cyanoacetic acid particularly acidic and thus easily removed by a weak base. wikipedia.orgresearchgate.net

The general mechanism, catalyzed by a weak base such as an amine, involves the following steps:

Deprotonation: The basic catalyst removes a proton from the α-carbon of cyanoacetic acid, creating a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This forms an aldol-type addition intermediate.

Dehydration: The intermediate alcohol is typically unstable and undergoes elimination of a water molecule to form the final, conjugated product, 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid. sigmaaldrich.com

This reaction is highly effective due to the electron-withdrawing nature of the fluorine atom on the benzaldehyde (B42025) ring, which enhances the electrophilicity of the carbonyl carbon.

Variations and Optimized Conditions for Knoevenagel Reactions

Significant research has been dedicated to optimizing the Knoevenagel condensation for higher yields, shorter reaction times, and more environmentally benign conditions. Key areas of optimization include the choice of catalyst, solvent, and energy source.

Microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating. unifap.br For instance, reactions that might take several hours can be completed in as little as 35 minutes under microwave conditions, often with improved yields. unifap.brresearchgate.net Solvent-free conditions have also been explored, offering a greener alternative that simplifies purification and reduces chemical waste. organic-chemistry.org

The choice of catalyst is paramount, with a wide range of bases and other promoters being investigated. While traditional catalysts like piperidine (B6355638) are effective, alternatives are often sought to improve efficiency or avoid harsh conditions. researchgate.netchemrxiv.org

| Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Triethylamine (B128534) (TEA) | Ethanol (B145695) (EtOH) or NaCl solution | Microwave Irradiation (35 min) | High yields (70-99%), rapid reaction times. | unifap.brresearchgate.net |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Methylene Dichloride (MDC) | Reflux | Excellent yields (up to 96%), broad substrate scope. | scielo.org.mx |

| Triphenylphosphine (B44618) (TPP) | Solvent-free | Microwave Irradiation | High stereoselectivity for (E)-isomer, clean reaction profile. | organic-chemistry.org |

| Boric Acid | Aqueous Ethanol | Room Temperature | Mild conditions, good yields, easy purification. | mdpi.comsciforum.net |

| Copper Powder | Not specified | Mild conditions | Inexpensive and widely available catalyst. | researchgate.net |

Exploration of Alternative Synthetic Routes

While the Knoevenagel condensation is the primary route, research into modifications and analogous preparations for related compounds provides insight into alternative strategies for synthesizing 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid.

Modifications and Analogous Preparations for Related Prop-2-enoic Acids

The synthesis of structurally similar compounds often employs the same core Knoevenagel reaction but with different starting materials. For example, various substituted benzaldehydes are routinely used to produce a library of 2-cyano-3-arylprop-2-enoic acids. chemrxiv.orgscielo.org.mx These analogous preparations demonstrate the robustness and versatility of the Knoevenagel condensation. Electron-donating groups (e.g., -OMe) and other halogens (e.g., -Cl) on the aromatic ring are well-tolerated, generally leading to excellent yields. scielo.org.mx

Sequential reactions that begin with a Knoevenagel condensation have also been developed to create more complex molecules, such as indene (B144670) and benzofulvene derivatives. nih.gov These multi-step, one-pot processes highlight the utility of the Knoevenagel product as a reactive intermediate for further C-C bond formation. nih.gov

Catalyst Systems and Solvent Effects in Synthesis

The development of novel catalyst systems is a major focus in synthetic methodology. Beyond simple amines, heterogeneous catalysts, Lewis acids, and organocatalysts have been successfully employed. organic-chemistry.org Hydrotalcites, for example, have been shown to be highly active heterogeneous base catalysts that can function in the presence of water. organic-chemistry.org Boric acid serves as an effective and mild Brønsted acid catalyst, activating the aldehyde carbonyl group toward nucleophilic attack. mdpi.comsciforum.net

The solvent can also play a critical role. While traditional organic solvents like benzene (B151609) or toluene (B28343) are effective, a shift towards greener solvents like water and ethanol is evident in recent literature. unifap.brscielo.br In some cases, ionic liquids have been used as recyclable reaction media. organic-chemistry.org The use of water as a solvent is particularly advantageous, not only for its environmental benefits but also because it can sometimes accelerate reaction rates. scielo.br

| Catalyst Type | Specific Example(s) | Typical Solvent(s) | Reference |

|---|---|---|---|

| Basic (Amine) | Piperidine, Triethylamine (TEA) | Ethanol, Benzene, Water | wikipedia.orgunifap.brchemrxiv.org |

| Heterogeneous Base | Reconstructed Hydrotalcite | Water | organic-chemistry.org |

| Lewis Acid / Amine | TiCl4-Pyridine | Dichloromethane (CH2Cl2) | nih.gov |

| Organocatalyst | Triphenylphosphine (TPP) | Solvent-free | organic-chemistry.org |

| Brønsted Acid | Boric Acid | Aqueous Ethanol | mdpi.comresearchgate.net |

Stereoselective Synthesis of Geometric Isomers (E/Z) of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid

The double bond formed during the Knoevenagel condensation can result in two geometric isomers, (E) and (Z). The relative orientation of the larger priority groups—the 4-fluorophenyl group and the carboxylic acid group—determines the stereochemistry.

In many Knoevenagel reactions, the initial product may be a mixture of both E and Z isomers. wikipedia.org However, the (E)-isomer, where the bulky phenyl and carboxyl groups are on opposite sides of the double bond, is generally the more thermodynamically stable product. Under certain reaction conditions, especially with longer reaction times or heating, the (Z)-isomer can equilibrate to the more stable (E)-form. wikipedia.org

Some synthetic methods exhibit high stereoselectivity. For instance, the use of triphenylphosphine as a catalyst under solvent-free conditions has been reported to afford olefins with predominantly (E)-geometry. organic-chemistry.org Similarly, X-ray analysis has confirmed the formation of the (E)-isomer in reactions conducted with triethylamine under microwave irradiation. unifap.brresearchgate.net

While the (E)-isomer is often the major product, the synthesis and isolation of the (Z)-isomer are also possible. Specific reaction conditions or purification techniques can be employed to isolate the less stable isomer. The existence of commercial suppliers for (Z)-2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid confirms that methods for its specific synthesis or separation from the isomeric mixture have been developed. kemix.com.au1pchem.com The selective synthesis of a specific geometric isomer often relies on carefully controlling kinetic versus thermodynamic reaction pathways or employing stereodirecting catalysts. nsf.gov

Considerations for Scalable Synthesis in Laboratory and Potential Industrial Settings

Transitioning the synthesis of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid from a laboratory benchtop to a larger scale, such as in a pilot plant or industrial manufacturing facility, requires careful consideration of several critical factors beyond simple reaction yield. The primary goal is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable.

Reaction Conditions and Reagent Selection

The choice of reagents and reaction conditions is paramount for a scalable process. The Knoevenagel condensation is typically catalyzed by a base.

Catalyst Selection: While traditional laboratory syntheses often employ potent bases like piperidine in pyridine (B92270), these reagents are highly toxic and present significant environmental and handling challenges, making them unsuitable for large-scale production. Industrial processes favor the use of less hazardous and more manageable bases. A successful multi-kilogram scale-up of a similar cinnamic acid derivative synthesis replaced pyridine and piperidine with toluene as the solvent and morpholine (B109124) as the organocatalyst. researchgate.net Other potential catalysts that offer environmental and safety benefits include solid-supported bases, ionic liquids, and simple inorganic bases like potassium hydroxide (B78521) (KOH), which can facilitate the reaction in greener solvents such as water or ethanol.

Reactant Stoichiometry and Concentration: In a laboratory setting, an excess of one reagent may be used to drive the reaction to completion. However, at an industrial scale, near-stoichiometric amounts of 4-fluorobenzaldehyde and cyanoacetic acid are preferred to maximize atom economy and minimize the cost and waste associated with unreacted starting materials. Reaction concentration is a key parameter to optimize; higher concentrations can increase reactor throughput but may also lead to challenges in mixing, heat removal, and potential side-product formation.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Solvent | Scale | Advantages | Disadvantages |

|---|---|---|---|---|

| Piperidine/Pyridine | Pyridine | Lab | High yields, fast reaction | Highly toxic, environmental hazard |

| Morpholine | Toluene | Pilot/Industrial | Safer alternative to pyridine/piperidine, proven scalability researchgate.net | Requires organic solvent |

| Potassium Hydroxide | Water/Ethanol | Lab/Potential Industrial | Inexpensive, low toxicity, "green" solvent | May require optimization for high yields, potential for saponification byproducts |

Thermal Hazard Management

The Knoevenagel condensation is an exothermic reaction. While this heat can easily dissipate in small-scale laboratory flasks, it can accumulate in large industrial reactors, leading to a rapid temperature increase, or "thermal runaway." This can cause the boiling of the solvent, a dangerous pressure build-up, and potentially trigger decomposition of reactants or products, leading to hazardous situations.

Therefore, a thorough thermal hazard assessment is essential before any scale-up. This involves:

Reaction Calorimetry: Measuring the heat of reaction (ΔHr) to quantify the total energy released.

Determining Adiabatic Temperature Rise (ΔTad): Calculating the theoretical temperature increase if no heat were removed from the system.

Process Design for Heat Removal: Ensuring the industrial reactor has adequate cooling capacity to maintain the desired reaction temperature. This is often achieved through reactor jackets, internal cooling coils, and controlled addition of one of the reactants to manage the rate of heat generation.

Product Isolation and Purification

The method of isolating and purifying the final product must be efficient and scalable. 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is a solid, making crystallization the preferred method for industrial-scale purification.

Crystallization: The crude product, after the reaction is complete, is typically isolated by filtration. Recrystallization from a suitable solvent or solvent mixture is then used to achieve the desired purity. The choice of crystallization solvent is critical; it should provide high solubility for the product at elevated temperatures and low solubility at ambient or cooled temperatures to ensure high recovery. The solvent should also be cost-effective, low in toxicity, and easy to recover and recycle. Ethanol or mixtures of water and ethanol are often considered.

Filtration and Drying: On a large scale, the crystallized product is collected using industrial filtration equipment, such as a Nutsche filter dryer. The resulting wet cake is then washed with a cold solvent to remove impurities and subsequently dried under vacuum to remove residual solvent, yielding the final, pure product.

Table 2: Key Parameters for Scalable Product Isolation

| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |

|---|---|---|---|

| Isolation Method | Filtration (Büchner funnel) | Centrifuge, Nutsche filter | Equipment capacity, solid handling, containment |

| Purification | Recrystallization, Column Chromatography | Recrystallization | Avoidance of chromatography, solvent selection for yield and purity, control of crystal size |

| Drying | Vacuum oven | Vacuum dryer, agitated filter dryer | Drying efficiency, cycle time, solvent recovery |

Waste Management and Environmental Considerations

Industrial chemical processes generate waste streams that must be managed responsibly. The synthesis of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid will produce:

Aqueous Waste: The reaction work-up, particularly if an inorganic base is used and neutralized, will generate an aqueous stream containing salts. This water may also contain residual organic solvents and reactants, requiring treatment before discharge.

Organic Waste: Spent organic solvents from the reaction and crystallization steps need to be considered. Whenever possible, solvents are recovered by distillation and recycled back into the process to improve economic and environmental performance.

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Prop-2-enoic Acid Moiety in 2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid

The prop-2-enoic acid moiety is highly activated due to the conjugation of the carbon-carbon double bond with both the carboxyl and the cyano groups. This electronic delocalization renders the β-carbon electrophilic and susceptible to nucleophilic attack, while the carboxylic acid group can undergo typical acid-catalyzed reactions.

Nucleophilic Addition Reactions Across the Carbon-Carbon Double Bond

The presence of two strong electron-withdrawing groups (cyano and carboxyl) makes the double bond in 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid electron-deficient. This facilitates conjugate nucleophilic additions, commonly known as Michael additions. A wide range of nucleophiles can add to the β-position of the α,β-unsaturated system.

This reactivity is a cornerstone for the synthesis of more complex molecules. For instance, the addition of thiols, amines, or carbanions leads to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds, respectively. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Thiols (e.g., Cysteine) | 3-Thioether derivatives | Base catalyst (e.g., triethylamine), polar solvent |

| Amines (e.g., Piperidine) | 3-Amino derivatives | Aprotic solvent, room temperature |

| Malonates (e.g., Diethyl malonate) | Adducts for further cyclization | Basic conditions (e.g., sodium ethoxide) |

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid functionality of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid can be readily converted into esters and amides through standard condensation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the equilibrium towards the product. Alternatively, conversion to an acyl chloride followed by reaction with an alcohol provides a high-yielding route to the corresponding ester.

Amidation can be performed by reacting the carboxylic acid with an amine using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of an amide bond under mild conditions.

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate |

| Amidation | Aniline, DCC, HOBt | N-Phenyl-2-cyano-3-(4-fluorophenyl)prop-2-enamide |

Decarboxylation Pathways and Products

While the decarboxylation of α,β-unsaturated carboxylic acids can be challenging, the presence of the cyano group at the α-position can influence this reaction. The typical mechanism for the decarboxylation of related cinnamic acids involves the formation of a resonance-stabilized carbanion upon loss of carbon dioxide. The stability of this intermediate is key to the reaction's feasibility.

For 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, thermal or catalyzed decarboxylation would be expected to yield (E/Z)-2-(4-fluorophenyl)acrylonitrile. The reaction often requires high temperatures or the presence of a catalyst, such as copper salts in quinoline (B57606). The mechanism likely proceeds through a cyclic transition state or via protonation of the double bond followed by loss of CO₂.

| Reaction Condition | Expected Product |

| Heating in quinoline with copper powder | (E/Z)-2-(4-fluorophenyl)acrylonitrile |

| Enzymatic (e.g., phenolic acid decarboxylase) | 4-Fluorostyrene (if cyano group is also lost) |

Reduction and Hydrogenation Reactions

The double bond and the carboxylic acid group in 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid can be selectively or fully reduced.

Catalytic Hydrogenation: The carbon-carbon double bond is readily hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This reaction, carried out under a hydrogen atmosphere, typically yields 2-cyano-3-(4-fluorophenyl)propanoic acid. Under more forcing conditions (higher pressure and temperature), the cyano group can also be reduced.

Chemical Reduction: Selective reduction of the carboxylic acid to an alcohol, while preserving the double bond and cyano group, is challenging but can be attempted with specific reducing agents. More commonly, the carboxylic acid is first esterified, and the resulting ester is then reduced to the corresponding allylic alcohol using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

| Reaction | Reagent | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Cyano-3-(4-fluorophenyl)propanoic acid |

| Reduction of corresponding ester | DIBAL-H | (E)-2-(Hydroxymethyl)-3-(4-fluorophenyl)acrylonitrile |

Transformations Involving the Cyano Group

The nitrile functionality is a versatile precursor for other nitrogen-containing functional groups.

Hydrolysis and Amidation of the Nitrile Functionality

The cyano group can be hydrolyzed under acidic or basic conditions. The reaction proceeds in two stages: first to a primary amide, and then to a carboxylic acid.

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. The intermediate imidic acid then tautomerizes to the amide. Further hydrolysis of the amide under these conditions yields the corresponding dicarboxylic acid, 3-(4-fluorophenyl)malonic acid, and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the nitrile carbon. Protonation of the resulting intermediate by water gives the imidic acid, which tautomerizes to the amide. Continued heating in the basic solution will hydrolyze the amide to the carboxylate salt.

By carefully controlling the reaction conditions (e.g., using concentrated sulfuric acid at moderate temperatures), it is often possible to stop the hydrolysis at the amide stage, yielding 2-carbamoyl-3-(4-fluorophenyl)prop-2-enoic acid.

| Reaction Condition | Intermediate Product | Final Product |

| Conc. H₂SO₄, moderate temp. | 2-Carbamoyl-3-(4-fluorophenyl)prop-2-enoic acid | 3-(4-Fluorophenyl)malonic acid |

| Aq. NaOH, heat | 2-Carbamoyl-3-(4-fluorophenyl)prop-2-enoate | 3-(4-Fluorophenyl)malonate |

Cycloaddition Reactions with the Cyano Group

The nitrile (cyano) functional group, though often considered unreactive in cycloadditions, can participate as a 2π component in certain pericyclic reactions, particularly in intramolecular contexts. nih.gov For substrates similar to 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, the cyano group can function as a dienophile in intramolecular Diels-Alder reactions or as an enophile in ene reactions. nih.govmit.edu These transformations are key steps in formal [2+2+2] cycloaddition strategies for constructing complex polycyclic pyridine (B92270) derivatives without the need for a metal catalyst. nih.gov

In a typical cascade, an intramolecular reaction is initiated, which is then followed by a cycloaddition involving the cyano group. nih.gov The entropic advantages of an intramolecular setup and the high reactivity of certain intermediates can facilitate the participation of the otherwise sluggish cyano group. nih.govorganicreactions.orgresearchgate.net

Another significant cycloaddition pathway is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. The cyano group can react with 1,3-dipoles like azides to form five-membered heterocyclic rings. researchgate.netbeilstein-journals.org For instance, the reaction of nitriles with azides is a well-established method for synthesizing tetrazoles, often facilitated by catalysts. acs.orgresearchgate.net Similarly, nitrile ylides, generated photochemically, can undergo [3+2] cycloaddition with various dipolarophiles to yield N-heterocycles. beilstein-journals.org These reactions highlight the potential of the cyano group within 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid to act as a synthon for various heterocyclic systems.

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is another key site for synthetic modification, primarily through substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on the 4-fluorophenyl moiety of the target compound is governed by the combined directing effects of the existing substituents: the fluorine atom and the 2-cyano-prop-2-enoic acid side chain.

Fluorine: As a halogen, fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) when the electrophile attacks at these positions. wikipedia.orglibretexts.org However, due to its high electronegativity, it is also deactivating via the inductive effect (-I effect). libretexts.orgaakash.ac.inchemistrytalk.org

2-Cyano-prop-2-enoic acid side chain: This group as a whole is strongly electron-withdrawing because of the conjugated cyano and carboxylic acid functionalities. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are typically meta-directors. organicchemistrytutor.com

The interplay of these effects determines the position of substitution. The fluorine atom directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the side chain, substitution is directed to the ortho position (C3 and C5 on the ring). The deactivating, meta-directing side chain directs incoming electrophiles to the meta position relative to itself, which are also the C3 and C5 positions. Therefore, both groups reinforce substitution at the positions ortho to the fluorine atom. Typical SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). wikipedia.orgyoutube.comlumenlearning.com

Palladium-Catalyzed Cross-Coupling Reactions

While the carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, its activation and functionalization have become an important area in organic synthesis. digitellinc.com Palladium-catalyzed cross-coupling reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the phenyl ring, though C-F bond activation is more challenging than for other halogens. rsc.orgnih.gov

These reactions typically require specific conditions, often involving electron-rich phosphine (B1218219) ligands and elevated temperatures, to facilitate the oxidative addition of the palladium catalyst to the C-F bond. exlibrisgroup.com Aryl fluorides bearing electron-withdrawing groups are more susceptible to this activation. rsc.orgrsc.orgmdpi.com Various palladium-catalyzed cross-coupling reactions applicable to aryl fluorides have been developed.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Ar'-B(OH)₂) | Pd(0) complexes with phosphine ligands | C-C (biaryl) |

| Stille Coupling | Organotin Reagents (e.g., Ar'-SnBu₃) | Pd(0) catalyst | C-C (biaryl) |

| Hiyama Coupling | Organosilicon Reagents (e.g., Ar'-Si(OR)₃) | Pd(0) catalyst, fluoride (B91410) source (e.g., TBAF) | C-C (biaryl) |

| Sonogashira Coupling | Terminal Alkynes (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst | C-C (aryl-alkyne) |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd(0) or Pd(II) with bulky phosphine ligands | C-N (arylamine) |

Design and Synthesis of Novel Derivatives and Analogs

The multifunctional nature of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid makes it an excellent scaffold for designing and synthesizing novel compounds with tailored properties.

Heterocyclic Annulation Strategies

The α,β-unsaturated nitrile framework is a versatile building block for constructing a wide array of heterocyclic compounds. researchgate.netresearchgate.net The electrophilic nature of the double bond and the carbonyl carbon allows for reactions with various binucleophiles, leading to ring formation (annulation). uobabylon.edu.iqlibretexts.orglibretexts.org By first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using SOCl₂ or (COCl)₂), the molecule can readily react with nucleophiles. researchgate.net

The reaction of this activated intermediate with binucleophiles containing nitrogen, oxygen, or sulfur atoms can yield diverse heterocyclic systems. researchgate.nettsijournals.comscite.ai

| Binucleophile | Resulting Heterocyclic Core |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole (B372694) |

| Thiourea (H₂N-CS-NH₂) | Pyrimidinethione |

| 2-Aminophenol | Benzoxazepine |

| Anthranilic acid | Quinazolinone |

| Benzoylhydrazine | 1,3,4-Oxadiazole (after dehydration) |

These strategies demonstrate the utility of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid as a precursor for generating libraries of complex heterocyclic molecules.

Structural Modifications for Tuned Reactivity

Systematic structural modifications of the parent compound can be employed to fine-tune its chemical reactivity and other properties. nih.gov These modifications can be targeted at the three main functional regions of the molecule. nih.gov

Carboxylic Acid Moiety: The carboxylic acid can be converted into a range of derivatives, such as esters, amides, or acid halides. nih.govbeilstein-journals.org Esterification or amidation alters the electronic nature of the carbonyl group, which in turn influences the reactivity of the conjugated π-system. Acid halides are highly reactive intermediates used for further functionalization, as seen in heterocyclic annulation. researchgate.netnih.gov

Cyano Group: The cyano group can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. This transformation significantly changes the electronic properties of the molecule, converting the strongly electron-withdrawing nitrile into a less withdrawing amide or a carboxyl group.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, offer a complete picture of the atomic arrangement.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The spectrum for this molecule is expected to show distinct signals for the vinyl proton, the aromatic protons on the fluorophenyl ring, and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals correspond to the carbon atoms of the cyano group, the carboxylic acid carbonyl group, the alkene double bond, and the aromatic ring. The fluorine atom's presence influences the chemical shifts of the carbon atoms in the phenyl ring, providing further structural confirmation.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for probing the environment of the fluorine atom. It typically shows a single resonance for the fluorine atom on the phenyl ring, and its chemical shift is indicative of the electronic environment. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an excellent probe for studying molecular conformation and interactions.

Below is a table summarizing typical predicted NMR data for a related compound, which helps in understanding the expected spectral features.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.0-13.0 (broad s) | ~165-170 |

| Vinylic Proton (=CH-) | ~8.0-8.5 (s) | ~145-150 |

| Aromatic Protons (-C₆H₄-) | ~7.2-8.2 (m) | ~115-135 |

| Cyano Carbon (-C≡N) | - | ~115-120 |

| Alkene Carbon (-C(CN)-) | - | ~100-110 |

Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid displays several key absorption bands. The strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The C=O (carbonyl) stretch of the carboxylic acid group typically appears as a strong band in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid is a very broad band from 2500-3300 cm⁻¹. Additionally, the C=C stretching of the alkene and the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also a prominent feature in the Raman spectrum, often appearing as a strong, sharp peak. Aromatic ring vibrations also give rise to characteristic signals.

Key vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Nitrile C≡N | Stretch | 2220-2240 | Strong, Sharp |

| Carbonyl C=O | Stretch | 1700-1725 | Strong |

| Alkene/Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |

| C-O | Stretch | 1210-1320 | Medium |

| C-F | Stretch | 1000-1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals. The molecule 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid contains a highly conjugated system, including the phenyl ring, the carbon-carbon double bond, the cyano group, and the carbonyl group.

This extended conjugation results in absorption in the UV region. The primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. A lower intensity n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, may also be observed. The presence of the fluorophenyl group and the cyano group influences the energy of these transitions and thus the maximum absorption wavelength (λmax).

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid (molecular formula C₁₀H₆FNO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (191.04 g/mol ). High-resolution mass spectrometry can confirm the elemental composition.

The fragmentation of the molecule under electron ionization (EI) would likely involve characteristic losses of small, stable neutral molecules. Common fragmentation pathways for related structures include the loss of CO₂ (44 Da) from the carboxylic acid group, the loss of the fluorine atom, or cleavage of the bonds adjacent to the phenyl ring or the cyano group. Analysis of these fragment ions helps to piece together the molecular structure.

X-ray Crystallography and Crystal Structure Analysis

Determination of Molecular Conformation and Bond Geometries

Single-crystal X-ray diffraction analysis of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid or closely related analogs reveals detailed information about its solid-state conformation. The analysis confirms the planarity of the fluorophenyl ring and the acrylic acid moiety. The dihedral angle between the plane of the phenyl ring and the plane of the propenoic acid group is a key conformational parameter.

The crystal structure is often stabilized by intermolecular hydrogen bonds, particularly involving the carboxylic acid groups. These interactions can lead to the formation of dimers or more extended supramolecular architectures in the crystal lattice.

The precise bond lengths and angles determined from the crystal structure are consistent with the hybridizations of the atoms involved (sp² for the aromatic and alkene carbons, sp for the nitrile carbon). For instance, the C≡N triple bond is significantly shorter than the C=C double bonds, which are in turn shorter than the C-C single bonds within the phenyl ring.

Below is a table showing representative bond lengths for the types of bonds present in the molecule.

| Bond | Hybridization | Typical Bond Length (Å) |

| C=O (carbonyl) | sp²-sp² | ~1.20 - 1.22 |

| C-O (acid) | sp²-sp³ | ~1.31 - 1.36 |

| C=C (alkene) | sp²-sp² | ~1.33 - 1.35 |

| C-C (ring-alkene) | sp²-sp² | ~1.47 - 1.49 |

| C-C (aromatic) | sp²-sp² | ~1.38 - 1.41 |

| C≡N (nitrile) | sp-sp | ~1.14 - 1.16 |

| C-F (aromatic) | sp²-sp³ | ~1.34 - 1.37 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is stabilized by a network of intermolecular interactions, which are critical in defining its supramolecular architecture. The primary interaction is the hydrogen bonding between the carboxylic acid moieties. Molecules typically form centrosymmetric dimers through strong O—H⋯O hydrogen bonds, a common and highly stable motif for carboxylic acids. nih.gov

Beyond this primary interaction, other weaker forces contribute significantly. The cyano group, with its electronegative nitrogen atom, can act as a hydrogen bond acceptor, participating in C—H⋯N interactions. rsc.org Similarly, the oxygen atoms of the carboxyl group can engage in C—H⋯O interactions. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov

The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. researchgate.net For compounds with similar functional groups, the analysis typically reveals that H···H contacts account for the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.govresearchgate.net Other significant contributions arise from contacts involving heteroatoms.

While a specific Hirshfeld analysis for 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is not detailed in the provided search results, the expected contributions based on analogous structures can be tabulated.

Table 1: Illustrative Quantitative Contributions to Crystal Packing from Hirshfeld Surface Analysis for Structurally Similar Cyanoacrylates. Data is representative of compounds with similar functional groups and should be considered illustrative.

| Interatomic Contact Type | Typical Contribution (%) |

| H···H | 38 - 44% |

| H···O / O···H | 13 - 18% |

| H···N / N···H | ~17% |

| C···C | ~10% |

| Other (e.g., C···H, C···N) | Remainder |

Source: Derived from findings on similar structures. nih.govresearchgate.net

Conformational Analysis in Solution and Solid State

The spatial arrangement of the atoms in 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, defined by its stereochemistry and rotational freedom, is key to its molecular identity.

Stereochemical Configuration Assignment (E/Z Isomerism)

The presence of a carbon-carbon double bond in 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid gives rise to E/Z isomerism. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.info

At one carbon of the double bond: The substituents are the 4-fluorophenyl group and a hydrogen atom. The 4-fluorophenyl group has a higher priority than the hydrogen atom.

At the other carbon: The substituents are a carboxylic acid group (-COOH) and a cyano group (-C≡N). The carboxylic acid group has a higher priority than the cyano group.

The (Z)-isomer is the configuration where the two highest priority groups (the 4-fluorophenyl group and the carboxylic acid group) are on the same side of the double bond. The (E)-isomer has these groups on opposite sides. docbrown.info Commercially available forms of this compound are often specified as the (Z)-isomer. kemix.com.au

Rotational Barriers and Preferred Conformations

However, some degree of twist is common. The extent of this twisting is described by dihedral angles. For instance, in similar structures, the dihedral angle between a phenyl ring and an adjacent pyrazole (B372694) ring can be around 24°. mdpi.com The conformation is a balance between the stabilizing effects of π-system conjugation, which favors planarity, and the destabilizing effects of steric hindrance between adjacent groups.

Table 2: Key Dihedral Angles Influencing Molecular Conformation. Specific values for the title compound require dedicated crystallographic analysis.

| Dihedral Angle | Description |

| C-C-C=C | Defines the twist of the 4-fluorophenyl ring relative to the double bond. |

| C=C-C=O | Defines the orientation of the carboxylic acid group relative to the double bond. |

The preferred conformation in the solid state is ultimately the one that allows for the most stable and dense packing, driven by the intermolecular forces detailed in section 4.2.2.

Computational and Theoretical Investigations

Quantum Chemical Calculations on 2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely used to optimize molecular geometries and predict a variety of electronic properties. For 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G**, can determine its most stable three-dimensional conformation by finding the lowest energy state. researchgate.net

These studies yield precise data on geometric parameters and electronic distribution. Key parameters calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Electronic properties such as dipole moment, polarizability, and hyperpolarizability are also determined, offering insights into the molecule's response to an external electric field and its potential for applications in non-linear optics. researchgate.net The presence of the electron-withdrawing cyano group and the electronegative fluorine atom significantly influences the electronic properties of the molecule. eujournal.org

Table 1: Representative Data from DFT Calculations This table illustrates the type of data obtained from DFT studies. Actual values would be specific to the computational method used.

| Parameter | Description |

|---|---|

| Optimized Energy | The total electronic energy of the molecule in its most stable geometric conformation. |

| Bond Lengths (Å) | The equilibrium distances between the nuclei of bonded atoms (e.g., C=C, C-F, C≡N). |

| Bond Angles (°) | The angles formed between three connected atoms, defining the molecule's geometry. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpearson.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. eujournal.org Conversely, a small gap suggests the molecule is more reactive.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description and Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It represents the ability to donate electrons and is associated with the molecule's nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. It represents the ability to accept electrons and is associated with the molecule's electrophilicity. youtube.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. It is an indicator of the molecule's chemical reactivity, stability, and optical properties. eujournal.org |

An Electrostatic Potential (ESP) surface, or Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. libretexts.org It is mapped onto a surface of constant electron density, using a color spectrum to indicate different values of electrostatic potential. researchgate.netresearchgate.net These maps are invaluable for identifying the reactive sites of a molecule and understanding intermolecular interactions. libretexts.orgresearchgate.net

Typically, red-colored regions signify areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netresearchgate.net These are often found near electronegative atoms like oxygen and nitrogen. Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent regions of neutral or intermediate potential. For 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, the oxygen atoms of the carboxylic acid group and the nitrogen of the cyano group are expected to be electron-rich (red), while the acidic hydrogen of the carboxyl group would be highly electron-deficient (blue).

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations often focus on a molecule's lowest-energy static state, molecules are dynamic entities that exist as an ensemble of different conformations. nih.gov Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the conformational dynamics of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid in a simulated environment, such as in a solvent like water. nih.gov

These simulations provide detailed information on the molecule's flexibility, the range of accessible conformations, and the timescale of transitions between them. plos.org This process, known as conformational sampling, is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site or how it behaves in solution. nih.gov

In Silico Modeling for Mechanistic Insights and Predictive Analysis

In silico modeling encompasses a range of computational techniques that allow for the prediction of how a molecule might interact with biological systems, providing crucial insights before undertaking laboratory experiments.

Molecular docking is a prominent in silico technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.govgreenpharmacy.info For 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, docking studies can be performed to screen for potential protein targets and to elucidate its possible mechanism of action. researchgate.net

In a typical docking simulation, the three-dimensional structure of the protein target is obtained from a database like the Protein Data Bank. The ligand is then placed into the protein's active site, and a scoring function calculates the binding energy for numerous possible conformations and orientations. nih.gov A lower binding energy (a more negative value) generally indicates a more stable and favorable interaction. nih.gov These studies not only predict binding affinity but also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. greenpharmacy.info

Table 3: Example Protein Targets for Molecular Docking Studies This table presents hypothetical protein targets and the type of information obtained from docking simulations, based on studies of similar compounds.

| Potential Protein Target Class | Example Target | Information Gained from Docking |

|---|---|---|

| Enzymes (e.g., in bacteria) | Dihydrofolate Reductase (DHFR) nih.gov | Binding affinity (kcal/mol), identification of key amino acid interactions, potential for enzyme inhibition. |

| Proteins in Neurodegeneration | Monoamine Oxidase-B (MAO-B) greenpharmacy.info | Prediction of binding mode within the active site, comparison with known inhibitors. |

| Inflammatory Pathway Proteins | Cyclooxygenase-2 (COX-2) researchgate.net | Evaluation of binding stability, identification of hydrogen bonds and hydrophobic contacts. |

Pharmacophore Modeling and Virtual Screening for Biological Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com This model then serves as a 3D query in virtual screening to search large chemical databases for novel compounds with the potential for similar activity. nih.gov

For derivatives structurally related to 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, such as cinnamic acids and other cyano-containing compounds, pharmacophore models have been successfully developed to identify inhibitors for various biological targets. A typical pharmacophore model for a kinase inhibitor, for instance, might include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ijper.org

In the context of identifying novel inhibitors, a virtual screening workflow is often employed. This process involves several stages:

Database Preparation: Large databases of chemical compounds, such as ZINC, are prepared for screening. nih.gov

Pharmacophore-Based Screening: The developed pharmacophore model is used as a filter to rapidly screen the database, identifying molecules that match the essential chemical features. mdpi.com

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking studies to predict their binding orientation and affinity within the active site of the target protein. dovepress.com

ADMET Prediction: The potential lead compounds are further evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. mdpi.com

A hypothetical virtual screening campaign for compounds similar to 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid could yield a set of potential hits. The table below illustrates the kind of data that would be generated in such a study.

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted ADMET Profile |

| ZINC96937394 | 65.82 | -9.9 | Favorable |

| ZINC14611940 | 63.45 | -9.6 | Favorable |

| ZINC103239230 | 61.98 | -9.5 | Favorable |

| ZINC96933670 | 59.77 | -9.2 | Favorable |

This table presents hypothetical data based on typical outcomes of virtual screening studies for illustrative purposes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

For analogs of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, such as cinnamic acid and caffeic acid derivatives, several QSAR studies have been conducted to elucidate the structural requirements for their biological activities, including antioxidant and anticancer effects. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors, which can be categorized as thermodynamic, electronic, and spatial.

A typical 3D-QSAR study on cinnamic acid derivatives with antimalarial activity identified key descriptors influencing their potency. asianpubs.org The resulting model demonstrated good statistical significance, indicating its predictive power. asianpubs.org The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously validated. dovepress.com

A hypothetical QSAR model for a series of analogs of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid might be represented by the following equation:

log(1/IC₅₀) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

The table below illustrates the type of data used and generated in a QSAR study.

| Compound | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) |

| Analog 1 (2-Cyano-3-phenylprop-2-enoic acid) | 15.2 | 14.8 | 2.1 | 3.5 |

| Analog 2 (2-Cyano-3-(4-chlorophenyl)prop-2-enoic acid) | 8.5 | 8.9 | 2.8 | 2.9 |

| Analog 3 (2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid) | 22.1 | 21.5 | 1.9 | 4.1 |

| 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid | 11.3 | 11.7 | 2.3 | 3.1 |

This table presents hypothetical data for illustrative purposes based on typical QSAR study results.

Reaction Mechanism Prediction using Computational Methods

Computational methods, particularly density functional theory (DFT), are frequently employed to predict and understand the mechanisms of chemical reactions. The synthesis of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is typically achieved through a Knoevenagel condensation reaction. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound (in this case, cyanoacetic acid) with a carbonyl compound (4-fluorobenzaldehyde), usually in the presence of a basic catalyst. organic-chemistry.org

Computational studies can elucidate the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. The generally accepted mechanism for the Knoevenagel condensation involves the following steps:

Deprotonation: The basic catalyst removes a proton from the active methylene group of cyanoacetic acid to form a carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde (B137897).

Protonation: The resulting intermediate is protonated, often by the conjugate acid of the catalyst.

Dehydration: The alcohol intermediate undergoes dehydration to form the final α,β-unsaturated product.

Computational investigations into the Knoevenagel condensation of fluorinated benzaldehydes have provided insights into the reaction kinetics and the role of the catalyst. researchgate.netbeilstein-journals.org These studies can help in optimizing reaction conditions to improve yields and selectivity.

The table below summarizes the key steps and intermediates in the computationally predicted mechanism for the synthesis of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid.

| Step | Description | Key Intermediate/Transition State |

| 1 | Deprotonation of cyanoacetic acid | Cyanoacetate enolate |

| 2 | Nucleophilic attack on 4-fluorobenzaldehyde | Aldol-type addition intermediate |

| 3 | Protonation of the alkoxide | β-hydroxy intermediate |

| 4 | Dehydration | Transition state for water elimination |

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Binding Mechanisms

To understand the potential therapeutic effects of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, the initial step involves identifying its direct molecular targets within a biological system. This would typically involve a combination of computational predictions and experimental validation.

Enzyme Inhibition Studies (e.g., COMT, Mpro, ATP synthetase, other relevant enzymes)

A crucial area of investigation for a compound of this structure would be its potential as an enzyme inhibitor. The electrophilic nature of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano and fluorophenyl groups, makes it a candidate for interacting with nucleophilic residues in enzyme active sites. However, at present, there are no specific studies reporting the inhibitory activity of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid against key enzymes such as Catechol-O-methyltransferase (COMT), the main protease (Mpro) of viruses like SARS-CoV-2, or ATP synthetase.

Future research would require screening the compound against a panel of relevant enzymes. Should any inhibitory activity be observed, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to calculate key parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For instance, α-cyano-4-hydroxycinnamic acid, a structurally related compound, is a known inhibitor of monocarboxylate transporters and the mitochondrial pyruvate (B1213749) carrier medchemexpress.com. This suggests that derivatives like the 4-fluoro analog could potentially target metabolic enzymes, but this remains to be experimentally verified.

Interactive Data Table: Hypothetical Enzyme Inhibition Profile

This table is for illustrative purposes only, as no experimental data is currently available.

| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| COMT | Data not available | Data not available |

| Mpro | Data not available | Data not available |

Receptor Binding and Allosteric Modulation

Another important avenue for research is the interaction of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid with cellular receptors. This could involve direct binding to the orthosteric (primary) binding site, potentially acting as an agonist or antagonist, or binding to an allosteric site to modulate the receptor's function. Allosteric modulators can offer greater specificity and a more nuanced control of receptor activity compared to orthosteric ligands.

As of now, no studies have been published that characterize the binding of this compound to any specific receptor class. Radioligand binding assays would be the standard method to determine binding affinity (Kₐ) and receptor occupancy. Subsequent functional assays would be needed to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator.

Cellular Pathway Modulation and Biological Response Characterization (in vitro cellular assays)

Following the identification of molecular targets, the next logical step is to investigate the compound's effects at the cellular level. In vitro assays using various cell lines are fundamental to understanding how target engagement translates into a biological response.

Inhibition of Cellular Proliferation and Growth

The potential of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid to inhibit cell proliferation is a key question, particularly for applications in oncology. Many cinnamic acid derivatives have been explored for their anti-cancer properties. However, there is no available data from cellular proliferation assays (e.g., MTT, SRB, or colony formation assays) for this specific compound. Such studies would be essential to determine its cytotoxic or cytostatic effects on various cancer cell lines and to establish a dose-response relationship.

Induction of Apoptosis Pathways (cellular level)

Should the compound exhibit anti-proliferative activity, it would be critical to determine if this is due to the induction of programmed cell death, or apoptosis. Structurally related compounds containing the cyano group have been shown to induce apoptosis in cancer cells nih.govnih.govresearchgate.net. Research into 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid would involve assays to detect markers of apoptosis, such as caspase activation (e.g., caspase-3, -8, -9), DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.

Antioxidant Mechanisms at a Molecular Level

The phenylpropanoid scaffold, common to cinnamic acids, is often associated with antioxidant properties. The ability of a compound to scavenge free radicals or to upregulate endogenous antioxidant systems is a significant aspect of its biological profile. While some related compounds have been investigated for their antioxidant effects, there is no specific research on the molecular antioxidant mechanisms of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid. Studies using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) would be required to quantify its radical scavenging ability. Further cellular assays could investigate its impact on intracellular reactive oxygen species (ROS) levels and the expression of antioxidant enzymes.

Structure-Activity Relationship (SAR) Studies of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid Analogs

The biological activity of 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid and its analogs is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate the impact of different functional groups and their positions on the molecule's anti-inflammatory potency.

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on the phenyl ring of cinnamic acid and acrylamide (B121943) derivatives play a crucial role in their anti-inflammatory activity. The presence of a halogen group on the benzamide (B126) moiety has been found to be critical for the anti-inflammatory effect in some series of compounds. tandfonline.com

Specifically, for cinnamic acid derivatives, the position of the substituent is a key determinant of activity. For example, a para-substituted chloro-compound was found to be more active than its ortho-substituted counterpart, indicating that the substitution pattern influences the compound's interaction with its biological target. nih.gov Furthermore, a 4-fluoro phenyl ring substitution has been shown to be favorable for the anti-tuberculosis activity of certain cinnamic acid derivatives, suggesting that the fluorine atom at the para position, as seen in 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid, is likely a beneficial feature for its biological profile. nih.gov The introduction of fluorine can alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can enhance its absorption, distribution, and target engagement. researchgate.net

In contrast, the modification with electron-donating groups, such as 3-methyl or 3,5-dimethoxy groups, has been shown to lead to a significant loss in the inhibitory activity against both IL-6 and TNF-α in some analog series. tandfonline.com This suggests that electron-withdrawing groups, like the fluoro substituent, may be more favorable for the anti-inflammatory activity of this class of compounds.

The following table summarizes the influence of different substituents on the biological activity of compounds structurally related to 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid.

| Substituent | Position | Effect on Biological Activity |

| Chloro | para | Enhanced antibacterial activity compared to ortho-substitution. nih.gov |

| Fluoro | para | Favorable for anti-tuberculosis activity. nih.gov |

| Methyl | meta | Dramatic loss in inhibitory activity against IL-6 and TNF-α. tandfonline.com |

| Dimethoxy | meta, meta | Dramatic loss in inhibitory activity against IL-6 and TNF-α. tandfonline.com |

Impact of Stereochemistry on Molecular Interactions

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct interactions with their biological targets. nih.gov For molecules with stereocenters, the spatial arrangement of atoms can significantly affect their binding affinity to enzymes and receptors, as well as their pharmacokinetic properties. nih.gov

While direct evidence for 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is lacking, the general importance of stereochemistry in drug action underscores the need for future investigations to isolate and evaluate the individual stereoisomers to fully characterize their pharmacological profiles. nih.gov

Applications in Chemical Synthesis and Materials Science

2-Cyano-3-(4-fluorophenyl)prop-2-enoic Acid as a Versatile Synthetic Intermediate

2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is a multifunctional organic compound valued for its utility as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a carboxylic acid, a nitrile group, and a fluorinated phenyl ring conjugated with an alkene, provides multiple reactive sites for a variety of chemical transformations.

The strategic placement of electron-withdrawing groups (cyano and carboxyl) and the activated double bond makes 2-cyano-3-(4-fluorophenyl)prop-2-enoic acid a potent Michael acceptor and a dienophile in Diels-Alder reactions. Its reactivity allows for the introduction of the cyano(4-fluorophenyl)methyl moiety into various molecular frameworks. The fluorophenyl group is of particular interest in medicinal chemistry and materials science, often enhancing properties such as metabolic stability and binding affinity in bioactive molecules. The compound serves as a starting material for multi-step syntheses, leading to intricate molecular architectures that would be challenging to assemble otherwise.

The compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the nitrile and carboxylic acid groups, in conjunction with the double bond, facilitates cyclization reactions to form rings containing nitrogen, oxygen, and sulfur. For instance, reactions involving dinucleophiles can lead to the formation of pyrimidines, pyridines, and thiazoles.

A common synthetic route involves the reaction of α,β-unsaturated nitriles with various reagents to construct heterocyclic systems. For example, related cyano-acrylic acid derivatives are used in multi-component reactions to produce chromene scaffolds. mdpi.com The synthesis of 2-amino-3-cyano-4-aryl-4H-chromenes often proceeds through a three-component reaction of an aldehyde, malononitrile, and a phenol, highlighting the utility of the cyano-activated alkene structure in building complex heterocyclic libraries. mdpi.com The fluorinated phenyl group on 2-cyano-3-(4-fluorophenyl)prop-2-enoic acid makes it a valuable building block for creating fluorinated heterocyclic analogues with potentially unique biological activities.

The structural motifs present in 2-cyano-3-(4-fluorophenyl)prop-2-enoic acid are frequently found in pharmacologically active compounds. The cyano-acrylamide moiety, for instance, has been identified as a component in molecules designed for chemotherapy. mdpi.com The compound's structure is related to that of Teriflunomide, a drug used for treating autoimmune diseases, which is chemically (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide. google.com This structural similarity underscores the potential of cyano-enoic acid derivatives as key intermediates in the development of new therapeutic agents. The fluorine atom can enhance drug-like properties, including lipophilicity and binding interactions with target enzymes or receptors.

Table 1: Examples of Heterocyclic Scaffolds Derived from Cyano-activated Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| Aryl Aldehyde, Malononitrile, Phenol | Base (e.g., Piperidine) | 2-Amino-3-cyano-4-aryl-4H-chromene | Anticancer, Antifungal mdpi.com |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Base (e.g., Piperidine) | 2-Cyano-3-(pyrazol-4-yl)acrylamide | Chemotherapy mdpi.com |

Application as a Matrix Substance in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

In Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is critical for the successful analysis of biomolecules. Matrices are typically small organic molecules that co-crystallize with the analyte and absorb energy from the laser, facilitating a soft ionization of the analyte molecules.

Compounds derived from cinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHCA), are among the most widely used matrices for the analysis of peptides and proteins. nih.govmdpi.com The effectiveness of these matrices stems from their ability to absorb UV laser light and act as a proton source to ionize the analyte. nih.gov 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid shares the core α-cyano acrylic acid structure with established matrices like CHCA. Research into novel matrix compounds has shown that modifications to the phenyl ring can enhance performance. For instance, 4-chloro-α-cyanocinnamic acid was developed as a highly sensitive matrix for protein analysis. mdpi.com The synthesis of derivatives like cyano-naphthyl acrylic acid (CNAA) and cyano nitrophenyl dienoic acid (CNDA) has also been shown to improve the analysis of specific lipid classes. nih.gov Given these precedents, 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid is a plausible candidate for a MALDI matrix, with the fluorophenyl group potentially modifying its crystallization properties, proton affinity, and vacuum stability, which could offer advantages for specific analytical applications.

Potential for Applications in Functional Materials Research (e.g., NLO materials, if applicable to cyano-alkenoic acids generally)